molecular formula C23H22N8O4S B12409104 PI3K/mTOR Inhibitor-8

PI3K/mTOR Inhibitor-8

Cat. No.: B12409104
M. Wt: 506.5 g/mol
InChI Key: AIGSGJXYLHDMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI3K/mTOR Inhibitor-8 (Compound 18b) is a potent, dual-targeting inhibitor of PI3K and mTOR, with IC50 values of 0.46 nM against PI3Kα and 12 nM against mTOR . This small molecule is a valuable research tool for investigating the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, one of the most frequently dysregulated pathways in human cancer, which plays a critical role in cell growth, proliferation, and survival . In preclinical studies, this compound has demonstrated potent anti-proliferative effects by inducing apoptosis (programmed cell death) and arresting the cell cycle at the G1/S phase in HCT-116 cells, a model of human colon carcinoma . Dual inhibitors like this compound are designed to target all catalytic forms of class I PI3K as well as both mTOR complexes (mTORC1 and mTORC2), which can provide more comprehensive pathway suppression and help overcome feedback activation that often limits the efficacy of single-target inhibitors . The compound has a molecular formula of C23H22N8O4S and a molecular weight of 506.54 . It is supplied as a solid and has a solubility of 10 mM in DMSO for in vitro research applications . Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22N8O4S

Molecular Weight

506.5 g/mol

IUPAC Name

2-(2-aminopyrimidin-5-yl)-N'-(4-methoxybenzoyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbohydrazide

InChI

InChI=1S/C23H22N8O4S/c1-34-15-4-2-13(3-5-15)21(32)29-30-22(33)17-10-16-18(36-17)20(31-6-8-35-9-7-31)28-19(27-16)14-11-25-23(24)26-12-14/h2-5,10-12H,6-9H2,1H3,(H,29,32)(H,30,33)(H2,24,25,26)

InChI Key

AIGSGJXYLHDMBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(N=C4)N)N5CCOCC5

Origin of Product

United States

Molecular and Cellular Mechanisms of Pi3k/mtor Inhibitor 8 Action

Target Engagement and Specificity of PI3K/mTOR Inhibitor-8

Gedatolisib (B612122) is a potent, ATP-competitive inhibitor that demonstrates high affinity for the kinase domains of both PI3K and mTOR. apexbt.comcellagentech.com This dual-targeting capability allows it to effectively shut down signaling both upstream and downstream of the key protein kinase, AKT. celcuity.com

Inhibitory Activity and Potency against PI3K Isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)

Gedatolisib exhibits low nanomolar potency against all four Class I PI3K isoforms. celcuity.com In cell-free assays, it has demonstrated significant inhibitory activity across the different isoforms, making it a pan-Class I PI3K inhibitor. nih.govresearchgate.net This broad activity may help to circumvent the resistance mechanisms that can arise from the increased activity of other isoforms when only one is inhibited. celcuity.com The compound is also effective against common activating mutations in PI3Kα, such as E545K and H1047R, with inhibitory concentrations similar to those for the wild-type enzyme. targetmol.comcelcuity.com

TargetIC50 (nM)
PI3Kα0.4
PI3Kβ6
PI3Kδ6 - 8
PI3Kγ5.4 - 6
PI3Kα (E545K mutant)0.6
PI3Kα (H1047R mutant)0.6 - 0.8

Inhibitory Activity against mTOR Complexes (mTORC1, mTORC2)

Gedatolisib is a potent inhibitor of both mTORC1 and mTORC2, the two distinct functional complexes of mTOR. celcuity.comresearchgate.net By inhibiting both complexes, Gedatolisib can overcome the paradoxical activation of the PI3K pathway that can occur with inhibitors that only target mTORC1. celcuity.com The 50% inhibitory concentration (IC50) of Gedatolisib against mTOR has been measured at approximately 1.0 to 1.6 nM. cellagentech.comtargetmol.com

TargetIC50 (nM)
mTOR1.0 - 1.6

Comprehensive Kinase Selectivity Profiling

To assess its specificity, Gedatolisib has been tested against a broad panel of protein kinases. In a screening of 236 human protein kinases, Gedatolisib was found to be highly selective for PI3K and mTOR, with IC50 values greater than 10 μM for the other kinases tested. cellagentech.comgen.storetocris.com This high degree of selectivity indicates that its cellular effects are primarily driven by the inhibition of the PI3K/mTOR pathway.

Downstream Signaling Pathway Modulation by this compound

The dual inhibition of PI3K and mTOR by Gedatolisib leads to a robust suppression of downstream signaling events that are critical for cell growth, proliferation, and survival.

Impact on AKT Phosphorylation (e.g., Thr308, Ser473)

Gedatolisib effectively suppresses the phosphorylation of AKT at both key regulatory sites: Threonine 308 (Thr308) and Serine 473 (Ser473). celcuity.comresearchgate.net Phosphorylation at Thr308 is primarily mediated by PDK1 downstream of PI3K, while Ser473 phosphorylation is mediated by mTORC2. By inhibiting both PI3K and mTORC2, Gedatolisib ensures a comprehensive blockade of AKT activation. In MDA-MB-361 tumor cells, Gedatolisib has been shown to prevent the phosphorylation of Akt at Thr308. medchemexpress.com

Effects on Key mTORC1 and mTORC2 Downstream Targets (e.g., p70S6K, 4E-BP1, S6 Phosphorylation)

Consistent with its potent inhibition of mTORC1, Gedatolisib leads to a dose-dependent reduction in the phosphorylation of key downstream effectors, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govresearchgate.net The inhibition of p70S6K and subsequent dephosphorylation of the S6 ribosomal protein are critical for its anti-proliferative effects. nih.govnih.gov Studies in canine tumor cells demonstrated that Gedatolisib inhibited the phosphorylation of both p70S6K and 4E-BP1 in a dose-dependent manner. nih.gov

Regulation of Other Critical Pathway Effectors and Signaling Nodes

This compound exerts its effects not only by directly blocking the kinase activities of PI3K and mTOR but also by modulating a complex network of interconnected signaling pathways. A primary advantage of dual PI3K/mTOR inhibitors is their ability to circumvent common resistance mechanisms that arise from feedback loops within the PI3K/Akt/mTOR pathway. nih.govunc.edu For instance, inhibition of mTORC1 alone can lead to a feedback activation of PI3K signaling, often through the S6K-IRS1 negative feedback loop, resulting in the phosphorylation and activation of Akt. nih.govnih.gov By simultaneously inhibiting both PI3K and mTOR, this compound prevents this rebound activation of Akt, leading to a more sustained and comprehensive pathway blockade. unc.eduaacrjournals.org

Specifically, treatment with dual inhibitors has been shown to reduce the phosphorylation of Akt at key sites, including Ser473, a modification carried out by the rapamycin-insensitive mTORC2 complex. unc.edu This confirms the inhibition of both major mTOR complexes. Downstream of Akt, this compound affects the activity of multiple effector proteins, including reduced phosphorylation of Forkhead box protein O1 (FOXO1) and glycogen synthase kinase-3 beta (GSK3β). unc.edunih.gov Concurrently, inhibition of mTORC1 by the compound leads to the dephosphorylation of its canonical substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which suppresses protein synthesis and cell growth. nih.govnih.gov

Furthermore, the inhibitory action of this compound class can extend to other major signaling cascades. Research has revealed that PI3K inhibition can cause a rapid and transient inhibition of the RAS-RAF-MEK-ERK signaling pathway. nih.govaacrjournals.orgsemanticscholar.org This coordinate downregulation of both the PI3K/Akt and RAS/ERK pathways is crucial for the induction of robust apoptosis in cancer cells. aacrjournals.org

Cellular Responses to this compound Treatment In Vitro

Modulation of Cell Viability and Proliferation

In vitro studies have consistently demonstrated that this compound potently suppresses the viability and proliferation of various cancer cell lines. Dual PI3K/mTOR inhibitors generally exhibit broader and more potent anti-proliferative effects compared to agents that target only a single component of the pathway, such as rapamycin (B549165) analogs. nih.govaacrjournals.org The efficacy of these inhibitors has been observed across a range of cancer types, including those of the breast, prostate, ovary, and hematologic malignancies. aacrjournals.orgnih.govnih.gov

The combination of PI3Kβ and mTOR inhibition has proven particularly effective in suppressing the long-term proliferation of PTEN-null tumor cell lines. aacrjournals.org In models of ovarian cancer, dual inhibitors like BEZ235 have been shown to significantly reduce cell proliferation in both monolayer and 3D spheroid cultures. nih.gov Similarly, in acute lymphoblastic leukemia (ALL) cell lines, dual inhibitors demonstrated superior anti-proliferative activity compared to mTORC1 inhibition alone. nih.gov However, the cytotoxic potency can vary, with some dual inhibitors inducing cell death at low micromolar concentrations while others are less potent. nih.gov

InhibitorCell Line TypeObserved EffectEffective ConcentrationSource
BEZ235 (proxy)Acute Lymphoblastic LeukemiaInduction of cell death (cytotoxicity)IC50: 30-128 µM nih.gov
BGT226 (proxy)Acute Lymphoblastic LeukemiaInduction of cell death (cytotoxicity)IC50: 0.6-1.3 µM nih.gov
BEZ235 (proxy)Ovarian Cancer (OV-90)Significant reduction in proliferation≥ 0.5 µM nih.gov
AZD8186 + Vistusertib (proxy)PTEN-null (HCC70, PC3)Suppression of proliferation (21-day assay)Concentrations tested aacrjournals.org

Induction of Apoptosis and Exploration of Programmed Cell Death Pathways

A key cellular response to this compound is the induction of apoptosis, or programmed cell death. Inhibition of the PI3K pathway, in particular, can trigger a rapid and significant apoptotic response in cancer cells dependent on this signaling cascade. nih.govaacrjournals.org This process is often characterized by the activation of caspases, a family of proteases central to the execution of apoptosis. Treatment with dual PI3K/mTOR inhibitors has been shown to increase the levels of cleaved (active) caspase-3, caspase-7, caspase-8, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govamegroups.orgplos.org

Studies comparing selective PI3K inhibitors with AKT inhibitors found that while both effectively block downstream signaling, PI3K inhibitors induce significantly more apoptosis. nih.govaacrjournals.org This enhanced pro-apoptotic effect is linked to the concurrent, transient inhibition of the RAS-ERK survival pathway. aacrjournals.orgsemanticscholar.org In sarcoma cell lines, the dual inhibitor PI103 was found to significantly enhance doxorubicin-induced apoptosis, as measured by an increase in Annexin V-positive cells and caspase 3/7 activity. plos.org This suggests that the pro-apoptotic effects of such combination treatments are primarily driven by the inhibition of PI3K rather than mTOR. plos.org Dual PI3K/mTOR inhibitors are often more effective at inducing apoptosis across a wider range of cell lines compared to inhibitors targeting only mTOR. aacrjournals.org

Cell Cycle Progression Arrest

This compound disrupts the cell cycle, leading to a halt in cellular proliferation. The PI3K/Akt/mTOR pathway is a crucial regulator of the cell cycle, and its inhibition typically results in an arrest at the G1 phase. mdpi.comnih.gov This G1 arrest prevents cells from entering the S phase, during which DNA replication occurs.

Mechanistically, this cell cycle arrest is mediated by changes in the expression and activity of key cell cycle regulatory proteins. Treatment with dual PI3K/mTOR inhibitors has been shown to down-regulate the levels of c-Myc and cyclin D1, proteins that are critical for the G1-to-S phase transition. mdpi.comnih.gov Furthermore, these inhibitors can decrease the expression of cyclin-dependent kinase 6 (CDK6) while increasing the expression of the cell cycle inhibitor p27. mdpi.com In endometrial cancer cell lines, the dual inhibitor PQR309 was found to block a PI3K/Akt/mTOR/c-Myc/mtp53 positive feedback loop, leading to a robust G1-phase arrest. mdpi.com While G1 arrest is the most commonly observed outcome, some studies have reported a G2/M arrest in specific contexts, such as in prostate cancer cells treated with the inhibitor PF-04691502. researchgate.net

Inhibitor (Proxy)Cell Line TypeEffect on Cell Cycle PhaseMolecular ChangesSource
PQR309Endometrial CancerG1 Arrest↓ CDK6, ↑ p27, ↓ c-Myc mdpi.com
LY294002/RapamycinAdult T-cell LeukemiaG0/G1 Arrest↓ c-Myc, ↓ Cyclin D1 nih.gov
PF-04691502Prostate CancerG2/M ArrestNot specified researchgate.net

Alterations in Cellular Metabolism

The PI3K/Akt/mTOR pathway is a central hub for the regulation of cellular metabolism, integrating signals from growth factors to control anabolic processes like protein, lipid, and nucleotide synthesis. jci.orgexplorationpub.com Consequently, this compound induces significant alterations in the metabolic state of treated cells. mTORC1, in particular, promotes anabolic metabolism to provide the necessary building blocks for cell growth and proliferation. jci.org Its inhibition by this compound effectively blocks these biosynthetic activities.

Research has shown that inhibiting the PI3K pathway can reduce the levels of nucleotides and enzymes involved in cholesterol biosynthesis. aacrjournals.org Moreover, mTOR inhibitors have been demonstrated to decrease the extracellular acidification rate (ECAR) in cancer cells, which indicates a reduction in glycolytic activity. researchgate.net The PI3K pathway also controls the glycolytic phenotype through the regulation of enzymes like Aldolase. aacrjournals.org By disrupting these metabolic programs, this compound can starve cancer cells of the energy and materials needed for their rapid growth and proliferation.

Autophagy Induction and Modulation

This compound is a potent modulator of autophagy, a cellular catabolic process involving the degradation of cytoplasmic components via the lysosome. Both Class I PI3K and mTORC1 are critical negative regulators of autophagy. nih.gov By simultaneously inhibiting both kinases, dual inhibitors effectively remove two major brakes on the autophagic machinery, leading to its robust induction. nih.gov

The induction of autophagy is evidenced by an increase in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, a key step in autophagosome formation, along with the degradation of sequestosome 1 (SQSTM1/p62), a protein that is itself cleared by autophagy. nih.gov This increase in autophagic flux has been observed in various cell types, including primary human macrophages and laryngeal squamous cell carcinoma cells, following treatment with dual PI3K/mTOR inhibitors. amegroups.orgnih.gov This induced autophagy can contribute to the therapeutic effects of the inhibitor; for example, it has been shown to suppress HIV-1 replication by promoting the degradation of intracellular viral components. nih.gov However, the role of autophagy can be context-dependent. In some cancer models, the induction of autophagy acts as a survival mechanism, and combining this compound with autophagy inhibitors leads to a synergistic antitumor effect by further promoting cancer cell apoptosis and death. amegroups.org

Preclinical Efficacy Studies of Pi3k/mtor Inhibitor 8

In Vitro Efficacy in Diverse Cancer Cellular Models

Characterization in Specific Cancer Cell Lines (e.g., Colorectal, Breast, Ovarian, Glioblastoma, Leukemia, Head and Neck Squamous Cell Carcinoma, Rhabdomyosarcoma, Lymphoma, Canine Tumor Cells)

Gedatolisib (B612122) has demonstrated broad anti-proliferative and cytotoxic activity across a wide array of human and canine cancer cell lines, often irrespective of the specific mutational status of the PI3K pathway.

Colorectal Cancer (CRC): In CRC cell lines, the efficacy of Gedatolisib has been documented with half-maximal inhibitory concentration (IC50) values for cell proliferation reported to be between 76 and 7200 nM in one study, while other analyses have reported IC50 values of less than 100 nM. nih.gov Research has also indicated that overexpression of the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2 can confer resistance to Gedatolisib in CRC cells. mdpi.com

Breast Cancer: Gedatolisib shows potent activity in breast cancer cell lines. For instance, in the MDA-361 cell line, it exhibited an IC50 for cell growth inhibition of 4.0 nM. ascopubs.org Its efficacy extends to cell lines with or without mutations in key pathway genes like PIK3CA or PTEN. nih.govmdpi.com Studies in organotypic cultures have shown that Gedatolisib can robustly sensitize quiescent, dormant breast tumor cells to chemotherapy. nih.gov

Ovarian Cancer: In preclinical models of gynecologic cancers, including ovarian cancer, Gedatolisib has been shown to exert potent growth-inhibitory effects. nih.govstjude.org

Glioblastoma (GBM): Gedatolisib has demonstrated time-dependent cytotoxic effects against multiple human glioblastoma cell lines. In a panel of five GBM lines, it displayed potency with IC50 values ranging from 0.03 µM to 0.55 µM after 72 hours of treatment. nih.gov

Leukemia: The inhibitor has shown significant activity in leukemia cell lines. In the CCRF-CEM human T-cell acute lymphoblastic leukemia (T-ALL) line, Gedatolisib had a half-maximal cytotoxic concentration (CC50) of 30 nM. nih.gov It was also effective against sorafenib-resistant acute myeloid leukemia (AML) cell lines, including MOLM-13 and MV4-11. biospace.com

Head and Neck Squamous Cell Carcinoma (HNSCC): Gedatolisib has been shown to be effective in HNSCC cell lines, including UT-SCC-14 and UT-SCC-15, demonstrating its potential in this cancer type. researchgate.net

Rhabdomyosarcoma: Specific in vitro efficacy studies of Gedatolisib in rhabdomyosarcoma cell lines were not identified in the reviewed literature. Preclinical research in rhabdomyosarcoma has evaluated other mTOR pathway inhibitors, such as temsirolimus. nih.gov

Lymphoma: Gedatolisib was shown to be highly potent in the MOLT-4 T lymphoblast cell line, which is a model for T-cell acute lymphoblastic leukemia/lymphoma, exhibiting a CC50 value of 20 nM. nih.gov

Canine Tumor Cells: Extensive research in canine cancer models has shown broad efficacy. In a study using 12 canine tumor cell lines from six different tumor types, Gedatolisib decreased cell viability in all lines, with 10 of the 12 exhibiting IC50 values below 1 µM. The compound was observed to inhibit Akt and mTORC1 substrate phosphorylation and induce a G0/G1 cell cycle arrest. nih.gov

In Vitro Efficacy of Gedatolisib in Various Cancer Cell Lines
Cancer TypeCell Line(s)Efficacy Metric (IC50/CC50)Reference
Colorectal CancerVarious76 nM - 7200 nM nih.gov
Breast CancerMDA-3614.0 nM ascopubs.org
GlioblastomaGBM02, GBM03, GBM95, T98G, A17230 nM - 550 nM nih.gov
Leukemia (T-ALL)CCRF-CEM30 nM nih.gov
Lymphoma (T-ALL)MOLT-420 nM nih.gov
Canine TumorsVarious (10 of 12 lines)<1 µM

Comparative Analysis with Other PI3K/mTOR Pathway Inhibitors in Cellular Contexts

Several studies have compared the in vitro activity of Gedatolisib against inhibitors that target single nodes within the PI3K/AKT/mTOR pathway. In breast cancer cell lines, Gedatolisib was found to be more cytotoxic and, on average, at least 300-fold more potent than single-node inhibitors targeting PI3Kα (alpelisib), AKT (capivasertib), and mTORC1 (everolimus). This superior potency and efficacy were observed regardless of the cell lines' PI3K pathway mutational status. nih.gov

Similar findings were reported in gynecologic cancer models, where Gedatolisib exhibited greater growth-inhibitory effects in nearly all tested endometrial, ovarian, and cervical cancer cell lines compared to the single-node inhibitors. nih.gov In prostate cancer cell lines, Gedatolisib also demonstrated superior potency and efficacy for inhibiting cell proliferation and activating cell death compared to other PI3K/AKT/mTOR pathway inhibitors, and its effectiveness was independent of PTEN or PI3K mutational status. mdpi.com When tested alongside another dual PI3K/mTOR inhibitor, PF-04691502, in canine tumor cells, Gedatolisib exhibited a more marked decrease in cell viability with lower median IC50 values.

In Vivo Efficacy in Preclinical Animal Models

Evaluation of Tumor Growth Inhibition and Regression in Xenograft and Patient-Derived Xenograft (PDX) Models

The in vitro efficacy of Gedatolisib has translated to significant anti-tumor activity in in vivo models.

Breast Cancer: In patient-derived xenograft (PDX) models of breast cancer, pan-PI3K/mTOR inhibition by Gedatolisib reduced tumor growth more effectively than single-node inhibitors. However, one study noted that despite promising results in eliminating dormant cancer cells in organotypic culture, Gedatolisib failed to reduce the burden of disseminated tumor cells or prevent metastasis in murine models of breast cancer. nih.gov

Ovarian Cancer: Gedatolisib was evaluated against a panel of six human patient-derived ovarian cancer xenograft models. The compound produced tumor stasis (a halt in tumor growth) during the treatment period across all tested xenografts. In several models, an initial rapid reduction in tumor volume was observed before the period of stasis.

Leukemia: In xenograft models using sorafenib-resistant AML cells (MOLM-13 and MV4-11), treatment with Gedatolisib led to a significant delay in tumor development and a reduction in final tumor weight compared to vehicle-treated controls.

Other Cancers: Gedatolisib has shown substantive tumor growth inhibition in xenograft models of prostate cancer, endometrial cancer, and small-cell lung cancer (SCLC). mdpi.comstjude.org In HNSCC xenografts, its efficacy was variable; it produced significant growth inhibition in the UT-SCC-15 model but was ineffective in the UT-SCC-14 model. researchgate.net

In Vivo Efficacy of Gedatolisib in Xenograft Models
Cancer TypeModelObserved EffectReference
Breast CancerPDXMore effective tumor growth reduction vs. single-node inhibitors
Ovarian CancerPDX (6 models)Tumor stasis during treatment
Leukemia (AML)Xenograft (Sorafenib-resistant)Delayed tumor formation, reduced tumor weight
Prostate CancerXenograftSubstantive tumor growth inhibition mdpi.com
SCLCXenograft (H1048, SBC-5)Suppressed tumor growth
HNSCCXenograft (UT-SCC-15)Significant growth inhibition researchgate.net

Assessment of Pharmacodynamic Biomarkers in Tumor Tissues

To confirm that Gedatolisib engages its targets in vivo, researchers have measured pharmacodynamic biomarkers in tumor tissues from treated animals. Studies have shown that Gedatolisib potently suppresses the phosphorylation of key downstream proteins in the PI3K/mTOR pathway. ascopubs.org In ovarian cancer xenografts, treatment with Gedatolisib led to a reduction in the expression of phosphorylated-S6 ribosomal protein (p-S6 Ser235/236), a readout of mTOR activity. This inhibition of p-S6 was maintained during the treatment period but returned to control levels after treatment cessation, correlating with tumor regrowth. Inhibition of phosphorylated-AKT (p-AKT Ser473), a marker of PI3K activity, was also observed, though it was less marked than the inhibition of p-S6. In other models, Gedatolisib treatment has been shown to induce cleaved PARP, a marker of apoptosis, within tumor tissue.

Research on Combination Therapeutic Strategies with Dual PI3K/mTOR Inhibitors

Preclinical studies have explored combining Gedatolisib with other anti-cancer agents to enhance efficacy and overcome resistance.

With Chemotherapy: In clear cell ovarian cancer, combining Gedatolisib with carboplatin (B1684641) and paclitaxel (B517696) has been investigated, with preclinical rationale supporting the potential for synergistic activity.

With Targeted Therapies: Preclinical evidence in breast cancer models supported the development of a triplet combination of Gedatolisib with the CDK4/6 inhibitor palbociclib (B1678290) and endocrine therapy (letrozole or fulvestrant). In HNSCC models, the combination of Gedatolisib with the pan-HER inhibitor dacomitinib (B1663576) was studied, although it did not provide an added benefit compared to the single most active drug with radiation. researchgate.net In glioblastoma cell lines, combining Gedatolisib with EGFR inhibitors like osimertinib (B560133) or LASSBio-1971 resulted in synergistic cytotoxic effects. nih.gov Furthermore, in an ovarian cancer PDX model, combining Gedatolisib with the c-Met inhibitor crizotinib (B193316) exerted superior anti-tumor activity compared to either agent alone. Preclinical studies have also suggested that PI3K inhibition can lead to increased DNA damage, providing a rationale for combining Gedatolisib with PARP inhibitors like talazoparib.

Synergy with Conventional Chemotherapeutic Agents (e.g., Cisplatin (B142131), Paclitaxel)

Combining PI3K/mTOR inhibitors with standard chemotherapy has been shown in preclinical models to combat chemoresistance and increase the efficacy of these traditional agents. mdpi.comnih.gov The rationale for this approach lies in the observation that the PI3K/AKT/mTOR pathway is often hyperactivated in response to chemotherapy, contributing to cell survival and resistance. mdpi.com

Studies have demonstrated that PI3K inhibitors can sensitize various cancer cells to conventional chemotherapy. nih.gov For instance, mTOR inhibition has been found to overcome cisplatin resistance in lung cancer models. nih.gov A significant body of research has focused on the synergy with taxanes like paclitaxel. In preclinical models of bladder cancer, the combination of the mTORC1/2 inhibitor TAK-228 with paclitaxel resulted in strong synergistic effects, potently inhibiting cell proliferation and reducing tumor growth in both in vitro and in vivo xenograft models. ciberonc.esaacrjournals.orgnih.gov

Further evidence comes from studies on acute myeloid leukemia (AML). In AML cells with an FLT3-ITD mutation, paclitaxel's anti-proliferative and apoptosis-inducing effects are linked to its ability to inhibit the PI3K/AKT/mTOR pathway. nih.gov When combined with the dual PI3K/mTOR inhibitor PKI-587, paclitaxel showed a significant synergistic effect in suppressing the proliferation of these leukemia cells. nih.gov

PI3K/mTOR InhibitorChemotherapeutic AgentCancer ModelKey Synergistic FindingsReference
TAK-228 (mTORC1/2 Inhibitor)PaclitaxelBladder Cancer (Cell lines and xenografts)Strong synergistic effects on inhibiting cell proliferation and tumor growth. ciberonc.esaacrjournals.orgnih.gov
PKI-587 (Dual PI3K/mTOR Inhibitor)PaclitaxelAcute Myeloid Leukemia (FLT3-ITD+ MV4-11 cells)Significant synergistic/additive effect in inhibiting cell proliferation and inducing apoptosis. nih.gov
mTOR InhibitorsCisplatinLung CancerOvercame cisplatin resistance. nih.gov

Synergy with Other Targeted Therapies (e.g., MEK/ERK Inhibitors, CDK4/6 Inhibitors, FLT3 Inhibitors, PARP Inhibitors, HER2-Targeted Therapies, TLR-7/8 Agonists, Wnt/β-Catenin Pathway Inhibitors)

Targeting the PI3K/mTOR pathway in conjunction with other critical signaling cascades has emerged as a powerful preclinical strategy to achieve more profound and durable anti-tumor responses.

MEK/ERK Inhibitors: The combination of PI3K/mTOR and MEK inhibitors has shown broad antitumor activity across various cancer types. aacrjournals.org In preclinical models of RAS-driven melanoma, the combination of the MEK inhibitor AZD6244 and the dual PI3K/mTOR inhibitor BEZ235 was the only regimen to induce significant tumor regression and improve survival. aacrjournals.org This same combination proved highly effective in diverse breast cancer and glioblastoma models. aacrjournals.orgnih.gov The synergistic effect stems from the co-suppression of two major parallel signaling pathways, which can prevent compensatory activation and adaptive resistance. nih.govnih.gov However, some studies in colorectal cancer suggest that specific PI3K inhibitors may achieve greater synergy with MEK inhibitors than dual PI3K/mTOR inhibitors, indicating that the mTOR inhibition component could modulate the interaction. researchgate.net

CDK4/6 Inhibitors: There is significant crosstalk between the PI3K/mTOR and CDK4/6-Rb pathways, providing a strong rationale for their combined inhibition. mdpi.com Preclinical studies in breast cancer and malignant pleural mesothelioma have demonstrated that combining CDK4/6 inhibitors (e.g., Palbociclib, Abemaciclib) with PI3K or dual PI3K/mTOR inhibitors (e.g., BYL719, BEZ235) leads to synergistic or additive inhibition of cancer cell proliferation. mdpi.comoncotarget.commdpi.com This combination can be particularly effective in tumors with alterations in the PI3K pathway, such as PIK3CA mutations. oncotarget.com

FLT3 Inhibitors: In FLT3-ITD positive AML, acquired resistance to FLT3 inhibitors often develops. Preclinical data shows that combining the FLT3 inhibitor Quizartinib with the dual PI3K/mTOR inhibitor PF-04691502 results in synergistic cytotoxicity, suggesting a promising strategy to overcome resistance. nih.gov

PARP Inhibitors: A synergistic relationship between PI3K and PARP inhibitors has been established in multiple cancer models, including breast, ovarian, and small cell lung cancer (SCLC). nih.govnih.govnih.gov In SCLC, PARP inhibition was found to increase PI3K/mTOR signaling, suggesting an escape mechanism that can be blocked by a PI3K inhibitor. nih.gov In ovarian cancer cells, the combination of the PI3K inhibitor BKM120 and the PARP inhibitor Olaparib synergized to block tumor growth by attenuating PI3K/mTOR signaling and impairing DNA damage repair pathways. nih.gov

HER2-Targeted Therapies: Alterations in the PI3K/mTOR pathway are a known mechanism of resistance to HER2-targeted therapies like trastuzumab. aacrjournals.orgaacrjournals.org Preclinical studies in HER2-positive breast cancer have shown that dual PI3K/mTOR inhibitors, such as NVP-BEZ235, can overcome both de novo and acquired trastuzumab resistance. aacrjournals.orgaacrjournals.org The combined targeting of HER2 and the PI3K/mTOR pathway leads to increased apoptosis and significant tumor regression in resistant xenograft models. aacrjournals.orgaacrjournals.org

TLR-7/8 Agonists: In a mouse leukemia model, the combination of the dual PI3K/mTOR inhibitor BEZ235 with the TLR-7/8 agonist R848 demonstrated enhanced anti-proliferative effects compared to either agent alone. sums.ac.ir This combination was found to interfere with tumor immune evasion by downregulating the expression of immune checkpoint molecules like PD-L1 and Galectin-9. sums.ac.ir

Wnt/β-Catenin Pathway Inhibitors: The Wnt/β-catenin pathway's activation has been implicated in resistance to PI3K/mTOR inhibitors in colorectal cancer. nih.gov Preclinical studies suggest that combining PI3K/mTOR inhibitors with agents that block Wnt signaling, such as Tankyrase or Porcupine inhibitors, can overcome this resistance and produce synergistic anti-tumor effects. nih.gov In T-cell acute lymphoblastic leukemia (T-ALL), the dual targeting of both pathways significantly increased apoptosis and reduced the survival of leukemia cells. nih.gov

PI3K/mTOR InhibitorCombination Agent ClassCancer ModelKey Synergistic FindingsReference
BEZ235MEK Inhibitor (AZD6244)Melanoma, Breast CancerSignificant tumor regression and improved survival. aacrjournals.org
BEZ235, BYL719CDK4/6 Inhibitor (Palbociclib)Malignant Pleural MesotheliomaSynergistic or additive inhibition of cell proliferation. mdpi.com
PF-04691502FLT3 Inhibitor (Quizartinib)Acute Myeloid Leukemia (FLT3-ITD+)Synergistic cytotoxicity in vitro, triggering ~90% cell death. nih.gov
BKM120PARP Inhibitor (Olaparib)Ovarian Cancer (wild-type PIK3CA)Synergistic growth blockade, impaired DNA damage response. nih.gov
NVP-BEZ235HER2-Targeted Therapy (Trastuzumab)HER2+ Breast CancerOvercame trastuzumab resistance, induced tumor regression. aacrjournals.orgaacrjournals.org
BEZ235TLR-7/8 Agonist (R848)Mouse Leukemia (WEHI-3 cells)Enhanced proliferation arrest; reduced immune checkpoint molecules. sums.ac.ir
ZSTK-474Wnt/β-Catenin Inhibitor (ICG-001)T-cell Acute Lymphoblastic LeukemiaSignificant increase in apoptosis; downregulation of survival. nih.gov

Radiosensitization Effects in Preclinical Settings

The PI3K/AKT/mTOR pathway is a critical regulator of cellular responses to DNA damage and is frequently linked to radioresistance. mdpi.com Preclinical studies have provided extensive evidence that inhibiting this pathway, particularly with dual PI3K/mTOR inhibitors, can significantly sensitize cancer cells to the cytotoxic effects of radiation. mdpi.com

This radiosensitizing effect has been consistently demonstrated across a wide range of cancer types, including glioblastoma, non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and head and neck squamous cell carcinoma (HNSCC). mdpi.commdpi.comnih.gov For example, the dual inhibitor NVP-BEZ235 enhanced the effects of radiation in glioblastoma cell lines and xenograft models. mdpi.comoncotarget.com Similarly, in NSCLC and HNSCC models, combining dual PI3K/mTOR inhibition with irradiation led to a greater therapeutic gain than radiation alone. mdpi.comnih.gov

PI3K/mTOR InhibitorCancer ModelKey Radiosensitization FindingsUnderlying MechanismsReference
NVP-BEZ235Glioblastoma (Cell lines and xenografts)Consistently enhanced radiosensitization.Impaired DNA DSB repair, induced apoptosis and autophagy, G2/M arrest. mdpi.comoncotarget.com
NVP-BEZ235Non-Small Cell Lung Cancer (NSCLC)Significant reduction in cell viability, delayed tumor growth.Increased autophagy, inhibited cell proliferation. mdpi.com
PKI-402Breast CancerStrong radiosensitizing effects.Significantly increased DNA double-strand breaks in some cell lines. mdpi.com
NVP-BEZ235Colorectal CancerEnhanced apoptosis and prolonged inhibition of cell viability post-RT.Disruption of DSB repair pathways, inhibition of mTOR signaling. mdpi.com
BEZ235Head and Neck Squamous Cell Carcinoma (HNSCC)Synergistic effect with irradiation, greater therapeutic gain.Induced G1 arrest by inhibiting cyclinD1 and CDK4. nih.gov

Mechanisms of Research Identified Resistance to Pi3k/mtor Inhibitor 8 and Dual Pi3k/mtor Inhibition

Differentiation between Intrinsic and Acquired Resistance Mechanisms in Preclinical Models

In preclinical studies, the distinction between intrinsic and acquired resistance to PI3K/mTOR inhibitors is a critical aspect of investigation. Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. This can be due to a variety of factors, including the absence of the drug's target, the presence of pre-existing genetic or epigenetic alterations that bypass the inhibited pathway, or the activation of compensatory signaling pathways. For instance, tumors that are not dependent on the PI3K/mTOR pathway for their growth and survival will exhibit intrinsic resistance to inhibitors targeting this pathway.

Acquired resistance, on the other hand, emerges in initially sensitive tumors after a period of treatment. This form of resistance is the result of an evolutionary process where a small population of cancer cells develops mechanisms to overcome the effects of the drug and then proliferates. oncotarget.com Preclinical models, such as long-term cell culture with escalating drug concentrations and in vivo xenograft models, are instrumental in elucidating the molecular changes that lead to acquired resistance. These models have demonstrated that acquired resistance to dual PI3K/mTOR inhibitors can arise from a multitude of molecular alterations, including secondary mutations in the drug target, amplification of the target gene, or the activation of alternative survival pathways. aacrjournals.orgnih.gov

A key differentiator lies in the timing and nature of the resistance mechanisms. Intrinsic resistance is a pre-existing state, often predictable by specific biomarkers, whereas acquired resistance is a dynamic process of adaptation to therapeutic stress. The study of both types of resistance in preclinical settings is vital for identifying predictive biomarkers of response and for designing rational drug combinations to prevent or overcome resistance.

Reactivation of PI3K/AKT/mTOR Signaling through Feedback Loops

A prominent mechanism of acquired resistance to PI3K/mTOR inhibitors involves the reactivation of the PI3K/AKT/mTOR signaling pathway itself through various feedback loops. Cancer cells can adapt to the inhibition of key signaling nodes by upregulating other components of the pathway, thereby restoring its pro-survival signaling.

Inhibition of the PI3K/mTOR pathway can disrupt negative feedback loops that normally keep the activity of receptor tyrosine kinases (RTKs) in check. This can lead to the upregulation and/or activation of RTKs such as the insulin-like growth factor 1 receptor (IGFR-1), epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER3. nih.gov The reactivation of these receptors can then restimulate the PI3K/AKT/mTOR pathway, effectively bypassing the inhibitor.

Preclinical studies have shown that treatment with PI3K/mTOR inhibitors can lead to increased expression and phosphorylation of these RTKs. For example, inhibition of mTORC1 can relieve a negative feedback loop involving the S6K1 kinase and the insulin (B600854) receptor substrate 1 (IRS1), leading to increased signaling through IGFR-1 and other RTKs. aacrjournals.org Similarly, inhibition of AKT can lead to the activation of the transcription factor FOXO, which in turn can drive the expression of RTKs like HER3. oncotarget.comnih.gov This upregulation of RTKs can then lead to renewed PI3K activation and downstream signaling, thereby conferring resistance to the PI3K/mTOR inhibitor. The interplay between these RTKs and the PI3K/mTOR pathway is a critical area of investigation for overcoming acquired resistance.

In addition to reactivating the PI3K/AKT/mTOR pathway, cancer cells can also develop resistance to PI3K/mTOR inhibitors by activating parallel signaling pathways that can independently promote cell survival and proliferation.

The RAS/RAF/MAPK pathway is a key compensatory mechanism. nih.gov There is significant crosstalk between the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways, and inhibition of one can lead to the activation of the other. nih.gov For instance, PI3K/mTOR inhibition can lead to the activation of the MAPK pathway through various mechanisms, including the relief of inhibitory feedback loops. oncotarget.com This activation can then drive cell proliferation and survival, even in the presence of a PI3K/mTOR inhibitor.

The Wnt/β-catenin signaling pathway has also been implicated in resistance to PI3K/mTOR inhibitors. nih.gov Crosstalk between the Wnt/β-catenin and PI3K/AKT/mTOR pathways is complex and context-dependent. researchgate.nettandfonline.com In some cancers, inhibition of the PI3K/mTOR pathway can lead to the activation of Wnt/β-catenin signaling, which can promote cancer cell stemness and resistance to therapy. nih.gov

PIM kinases are a family of serine/threonine kinases that can also contribute to resistance to PI3K/mTOR inhibitors. aacrjournals.orgnih.govarizona.edu Overexpression of PIM kinases has been shown to confer resistance to PI3K inhibitors by promoting cell survival and inhibiting apoptosis. nih.govaacrjournals.org PIM kinases can phosphorylate and activate several downstream targets that overlap with the PI3K/mTOR pathway, thereby providing an alternative route for pro-survival signaling. aacrjournals.orgnih.govarizona.edu

The activation of these parallel pathways highlights the adaptability of cancer cells and underscores the need for combination therapies that can simultaneously block multiple survival pathways.

Genetic and Epigenetic Alterations Conferring Resistance

In addition to the reactivation of signaling pathways, genetic and epigenetic alterations can also play a crucial role in the development of resistance to PI3K/mTOR inhibitors.

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers and can be a predictor of sensitivity to PI3K inhibitors. However, the acquisition of secondary PIK3CA mutations or the amplification of the mutant PIK3CA allele can lead to acquired resistance. nih.govnih.govascopost.com

Preclinical models have demonstrated that long-term exposure to a PI3K inhibitor can select for cells with high-level amplification of the mutant PIK3CA gene. nih.gov This amplification leads to a significant increase in the levels of the p110α protein, which can overcome the inhibitory effects of the drug. nih.gov Furthermore, the emergence of secondary mutations in PIK3CA can also confer resistance, potentially by altering the drug-binding site or by further activating the kinase. ascopost.com These findings suggest that monitoring for changes in PIK3CA status during treatment may be important for detecting the emergence of resistance. nih.govascopost.com

The tumor suppressor gene PTEN encodes a phosphatase that negatively regulates the PI3K/AKT/mTOR pathway. Loss or inactivation of PTEN is a common event in cancer and can lead to constitutive activation of the pathway. nih.gov While PTEN loss can sensitize some tumors to PI3K/mTOR inhibitors, it can also be a mechanism of both intrinsic and acquired resistance. nih.govonclive.comresearchgate.net

In the context of resistance, the complete loss of PTEN function can lead to a shift in the dependency of cancer cells from the p110α isoform of PI3K to the p110β isoform. nih.gov This is significant because many PI3K inhibitors have different potencies against the various PI3K isoforms. If a tumor with PTEN loss becomes reliant on p110β, an inhibitor that primarily targets p110α may be less effective. nih.gov Therefore, the PTEN status of a tumor can be a critical determinant of its response to specific PI3K/mTOR inhibitors.

Research Findings on Resistance Mechanisms

Resistance MechanismKey Molecular PlayersEffect on PI3K/mTOR Inhibitor-8 EfficacySupporting Preclinical Evidence
Upregulation of RTKsIGFR-1, EGFR, HER2, HER3Reactivation of PI3K/AKT/mTOR signaling, bypassing inhibition.Increased expression and phosphorylation of RTKs observed in cell lines and xenograft models upon treatment with PI3K/mTOR inhibitors. nih.gov
Activation of RAS/RAF/MAPK PathwayRAS, RAF, MEK, ERKProvides an alternative pro-survival signaling route.Upregulation of MAPK pathway activity seen in resistant cell lines. nih.govoncotarget.com
Activation of Wnt/β-Catenin PathwayWnt, β-cateninPromotes cancer stemness and therapeutic resistance.Increased β-catenin activity and expression of Wnt target genes in resistant models. nih.govresearchgate.net
Activation of PIM KinasePIM1, PIM2, PIM3Inhibits apoptosis and promotes cell survival.Overexpression of PIM kinases confers resistance to PI3K inhibitors in vitro. aacrjournals.orgnih.govarizona.edu
PIK3CA AmplificationMutant PIK3CA alleleIncreases target protein levels, overcoming inhibition.High-level amplification of mutant PIK3CA observed in resistant cell lines. nih.gov
PTEN Loss/InactivationPTENShifts signaling to alternative PI3K isoforms (e.g., p110β), reducing inhibitor efficacy.PTEN-null tumors show reduced sensitivity to p110α-selective inhibitors. nih.gov

Alterations in AKT, KRAS, TP53, and MYC

Resistance to dual PI3K/mTOR inhibitors can be mediated by a variety of genetic and non-genetic alterations that either reactivate the PI3K/mTOR pathway or activate parallel survival signaling. While direct evidence linking specific alterations in AKT, KRAS, TP53, and MYC to resistance to this compound (samotolisib) is still emerging, preclinical studies with other dual PI3K/mTOR inhibitors have shed light on these mechanisms.

Upregulation of AKT3 has been shown to confer resistance to allosteric pan-AKT inhibitors. This induction of AKT3 is regulated by bromodomain and extra-terminal domain proteins, and knocking out AKT3 in resistant cells restores sensitivity to the inhibitor. While this mechanism has not yet been reported specifically for samotolisib (B612162), it highlights a potential avenue of resistance.

KRAS mutations are known to activate downstream signaling through the PI3K-AKT-mTOR and MAP kinase pathways. nih.gov The presence of KRAS mutations can therefore contribute to intrinsic resistance to PI3K/mTOR inhibitors by providing a constant downstream signal that is not fully abrogated by the inhibitor. nih.gov In non-small cell lung cancer, co-mutation of KRAS and TP53 has been identified as a factor influencing therapeutic response, suggesting a complex interplay between these oncogenes in mediating drug resistance.

Mutations in the tumor suppressor gene TP53 are common in human cancers and can influence the response to targeted therapies. Mutant p53 has been shown to cooperate with oncogenes like MYC and KRAS to drive cancer malignancy. researchgate.net This cooperation can create a cellular environment that is less dependent on a single signaling pathway, thereby reducing the efficacy of targeted inhibitors like those targeting PI3K/mTOR.

The oncoprotein c-MYC is a critical regulator of cell growth and proliferation. Aberrant activation of MYC, through either gene amplification or increased phosphorylation, can contribute to acquired resistance to PI3K/mTOR-targeted therapies. nih.gov In some cancers, a positive feedback loop involving PI3K/Akt/mTOR, c-Myc, and mutant p53 has been identified, where inhibition of the PI3K/mTOR pathway can be circumvented by the continued activity of this loop.

Dysregulation of DNA Repair Pathways (e.g., BRCA1, FANCD2)

The PI3K/mTOR signaling pathway is intricately linked with the DNA damage response (DDR), and dysregulation of DNA repair pathways can be a significant mechanism of resistance to inhibitors targeting this pathway. nih.gov this compound (samotolisib) also inhibits DNA-dependent protein kinase (DNA-PK), a key player in the non-homologous end joining (NHEJ) DNA repair pathway. aacrjournals.org This dual action suggests that the cellular response to samotolisib is intertwined with the functionality of various DNA repair mechanisms.

The tumor suppressor proteins BRCA1 and BRCA2 are essential for homologous recombination (HR), a major DNA double-strand break repair pathway. nih.govnih.gov In BRCA1/2-deficient tumors, there is an increased reliance on other DNA repair pathways for survival. One such pathway involves the Fanconi Anemia (FA) protein FANCD2. nih.govnih.gov Upregulation of FANCD2 has been observed in BRCA1/2-deficient tumors, where it plays a crucial role in stabilizing replication forks and promoting alternative end-joining DNA repair. nih.govnih.gov This compensatory mechanism can contribute to resistance to therapies that target DNA repair, and a synthetic lethal relationship has been identified between FANCD2 and BRCA1/2, where the loss of both is catastrophic for the cancer cell. nih.gov While direct studies on samotolisib's interaction with this specific resistance mechanism are limited, its impact on DNA-PK suggests that the status of HR and FA pathways could influence its efficacy.

The broader class of dual PI3K/mTOR inhibitors has been shown to affect the expression of DNA repair proteins. nih.gov For instance, inhibition of the PI3K-mTOR pathway can lead to decreased levels of BRCA1 and FANCD2. This suggests that while these inhibitors can potentiate the effects of DNA-damaging agents, alterations in the expression or function of these and other DNA repair proteins could serve as a mechanism of resistance.

Mechanisms of Drug Efflux (e.g., Involvement of ABCB1 Transporters)

A significant mechanism of acquired resistance to this compound (samotolisib) is the active removal of the drug from cancer cells, a process known as drug efflux. This is often mediated by ATP-binding cassette (ABC) transporters, which act as cellular pumps. Research has specifically implicated the ABCB1 transporter, also known as P-glycoprotein (P-gp), in conferring resistance to samotolisib.

Studies have demonstrated that overexpression of ABCB1 in cancer cell lines leads to a significant reduction in the intracellular accumulation of samotolisib. nih.govnih.govnih.gov This decreased intracellular concentration diminishes the drug's ability to inhibit the PI3K/mTOR pathway, thereby reducing its cytotoxic effects and its capacity to induce cell-cycle arrest. nih.govnih.govnih.gov

The interaction between samotolisib and ABCB1 has been further characterized, revealing that samotolisib is a substrate for this transporter. nih.gov This was confirmed by in silico molecular docking analyses and ATPase activity assays, which showed that samotolisib stimulates the ATPase activity of ABCB1, a hallmark of transported substrates. nih.gov

Crucially, the resistance mediated by ABCB1 can be reversed. The use of an ABCB1 inhibitor, such as tariquidar, has been shown to restore the intracellular concentration of samotolisib and resensitize resistant cancer cells to its antiproliferative effects. nih.gov This highlights the clinical relevance of ABCB1-mediated efflux as a resistance mechanism and suggests that co-administration of an ABCB1 inhibitor could be a strategy to overcome resistance to samotolisib.

Preclinical Strategies to Overcome Resistance

To counteract the development of resistance to this compound (samotolisib) and other dual PI3K/mTOR inhibitors, several preclinical strategies are being explored, primarily focusing on rational combination therapies and the development of next-generation inhibitors.

Development of Rational Combination Therapies to Circumvent Resistance

The combination of PI3K/mTOR inhibitors with other targeted agents or standard chemotherapy is a promising approach to overcoming resistance. Preclinical and clinical studies have evaluated samotolisib in various combinations.

One such combination is with the CHK1 inhibitor, prexasertib (B560075). Preclinical models of triple-negative breast cancer (TNBC) have shown that the combination of prexasertib and samotolisib can inhibit cell proliferation and tumor growth. nih.govresearchgate.netaacrjournals.org This combination has also demonstrated synergistic or additive effects in patient-derived xenograft (PDX) models. nih.govaacrjournals.org A phase Ib study of this combination showed preliminary efficacy in heavily pretreated patients, although it was associated with toxicity, indicating the need for careful management. nih.govaacrjournals.org

Another strategy involves combining PI3K/mTOR inhibition with androgen receptor (AR) signaling blockade in prostate cancer. A phase Ib/II study evaluated samotolisib in combination with the AR inhibitor enzalutamide (B1683756) in patients with metastatic castration-resistant prostate cancer. aacrjournals.org The combination was found to have an acceptable toxicity profile and showed a modest improvement in progression-free survival. aacrjournals.org This approach is based on the preclinical observation of a potential association between the PI3K/AKT/mTOR pathway and AR signaling in the development of resistance to androgen deprivation therapy. aacrjournals.org

The table below summarizes key preclinical and clinical combination studies involving samotolisib.

Table 1: Selected Combination Therapies with Samotolisib (this compound)

Combination Agent Cancer Type Key Findings Reference(s)
Prexasertib (CHK1 inhibitor) Triple-Negative Breast Cancer Inhibited cell proliferation and tumor growth in preclinical models; preliminary efficacy in a phase Ib trial. nih.govresearchgate.netaacrjournals.org
Enzalutamide (AR inhibitor) Metastatic Castration-Resistant Prostate Cancer Acceptable toxicity and modest improvement in progression-free survival in a phase Ib/II study. aacrjournals.org

Exploration of Next-Generation Inhibitors and Targeted Approaches

The development of next-generation PI3K/mTOR inhibitors aims to improve upon the efficacy and safety profiles of earlier agents and to overcome resistance mechanisms. While samotolisib itself is a potent dual inhibitor, the field continues to evolve with the development of compounds with different properties.

Gedatolisib (B612122) (PF-05212384) is another dual inhibitor of PI3K and mTOR that has shown promise in preclinical and clinical studies. nih.govcelcuity.comaacrjournals.orgpfizer.com It is a pan-class I PI3K and mTOR inhibitor with low nanomolar potency. celcuity.com By potently inhibiting all Class I PI3K isoforms as well as mTORC1 and mTORC2, gedatolisib may more effectively address potential drug resistance mechanisms associated with more narrowly targeted inhibitors. aacrjournals.org Preclinical data suggest that adding PI3K/mTOR inhibition with gedatolisib to a CDK 4/6 inhibitor may enhance anti-tumor activity. pfizer.com

Sapanisertib (CB-228/TAK-228) is a selective, ATP-competitive dual inhibitor of mTORC1 and mTORC2. onclive.com The development of dual mTORC1/2 inhibitors represents a strategy to achieve a more complete suppression of mTOR signaling compared to mTORC1-selective inhibitors, which can lead to feedback activation of AKT. onclive.com

These next-generation inhibitors, with their distinct profiles, offer new opportunities to target the PI3K/mTOR pathway and potentially overcome resistance to earlier-generation compounds. The continued exploration of these and other novel agents is crucial for expanding the therapeutic options for patients with cancers driven by this pathway.

Table 2: Compound Names Mentioned in the Article

Compound Name Other Names/Designations
This compound Samotolisib, LY3023414
Dactolisib BEZ235, NVP-BEZ235
Enzalutamide
Gedatolisib PF-05212384
Prexasertib
Sapanisertib CB-228, TAK-228

Advanced Research Methodologies and Translational Perspectives for Pi3k/mtor Inhibitor 8

In Silico Modeling and Computational Studies

In silico, or computer-aided, approaches have become indispensable in modern drug discovery. nih.gov These methods offer a rapid and cost-effective means to analyze and predict the behavior of drug candidates, significantly streamlining the research and development process. For PI3K/mTOR Inhibitor-8, computational studies are instrumental in elucidating its interaction with target proteins and predicting its biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. termedia.pl In the context of this compound, docking studies are employed to simulate its interaction with the ATP-binding sites of both PI3K and mTOR kinases. termedia.plnih.gov The structural similarities between the catalytic domains of PI3K and mTOR make dual inhibition a feasible and attractive therapeutic strategy. nih.gov

Through these simulations, researchers can visualize the binding mode of the inhibitor, identifying key amino acid residues within the active site that are crucial for its binding affinity and inhibitory activity. termedia.plresearchgate.net For instance, docking analyses can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the inhibitor-protein complex. This detailed understanding of ligand-protein interactions is fundamental for the rational design and optimization of more potent and selective dual inhibitors. researchgate.net The docking scores, typically expressed in kcal/mol, provide a quantitative measure of the binding affinity, with lower scores indicating a more favorable interaction. termedia.pl

Table 1: Representative Molecular Docking Scores for PI3K/mTOR Inhibitors

InhibitorTarget ProteinDocking Score (kcal/mol)
DactolisibPI3K-7.2
PictilisibPI3K-8.2
AKT Inhibitor GroupPI3K-7.2 to -11.6
mTOR Inhibitor GroupPI3K-7.6 to -11.2

This table presents a range of docking scores for different inhibitors targeting PI3K, illustrating the typical affinity values obtained from molecular docking studies. The data is sourced from a study exploring AKT and mTOR inhibitors acting on PI3K. termedia.pl

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov In the development of PI3K/mTOR inhibitors, QSAR models are built using a dataset of compounds with known inhibitory activities against these kinases. nih.govnih.gov These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

The process involves calculating a set of molecular descriptors for each compound that quantify various aspects of its chemical structure, such as its electronic, steric, and hydrophobic properties. nih.gov Statistical methods are then employed to correlate these descriptors with the observed biological activity, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.gov A robust QSAR model, characterized by high correlation coefficients (R²) and predictive power (q²), can serve as a valuable tool for virtual screening and lead optimization. researchgate.netnih.gov

Table 2: Statistical Parameters of a PI3K-QSAR Model

ParameterValueDescription
R² (training set)0.81706Coefficient of determination for the training set, indicating the goodness of fit.
RMSE (training set)0.16029Root mean square error for the training set, indicating the prediction error.
q² (cross-validation)0.61031Cross-validated correlation coefficient, indicating the predictive ability of the model.
RMSE (cross-validation)0.59322Cross-validated root mean square error.

This table showcases the statistical validation of a QSAR model developed for PI3K inhibitors. The parameters indicate a model with good predictive performance. nih.gov

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. termedia.pl In the quest for novel PI3K/mTOR dual inhibitors, virtual screening can be performed using both ligand-based and structure-based approaches. researchgate.net

Ligand-based virtual screening utilizes the information from known active compounds, such as those used to build a QSAR model, to identify new molecules with similar properties. nih.gov Structure-based virtual screening, on the other hand, employs molecular docking to assess the binding potential of a large number of compounds against the three-dimensional structures of PI3K and mTOR. termedia.plresearchgate.net The most promising candidates identified through virtual screening are then selected for experimental validation, significantly accelerating the discovery of new dual inhibitors. termedia.pl

Preclinical Assay Development and Biomarker Identification

The translation of a promising compound from a laboratory curiosity to a clinical candidate requires rigorous preclinical evaluation. This involves the development of robust assays to assess its biological activity and the identification of biomarkers to monitor its effects in living systems.

High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of chemical and/or biological compounds for a specific biological target. nih.gov In the context of PI3K/mTOR inhibitor discovery, HTS campaigns are conducted to screen extensive compound libraries against PI3K and mTOR enzymes. nih.gov These assays are typically designed to measure the inhibition of the kinase activity of these enzymes in a rapid and scalable manner. nih.gov

The development of selective inhibitors for specific isoforms of PI3K, such as the oncogenic mutant H1047R PI3Kα, can be facilitated by HTS. nih.gov The hits identified from an HTS campaign, compounds that exhibit significant inhibitory activity, are then subjected to further characterization and optimization to improve their potency, selectivity, and drug-like properties. nih.gov

Pharmacodynamic (PD) biomarkers are molecular indicators of a drug's effect on its target and the downstream signaling pathway. nih.gov The development and validation of reliable PD biomarkers are crucial for the clinical development of PI3K/mTOR inhibitors. nih.gov These biomarkers can be used in preclinical models, such as cell lines and animal xenografts, to confirm target engagement and to determine the optimal dose and schedule for achieving the desired biological effect. aacrjournals.org

For PI3K/mTOR inhibitors, key PD biomarkers include the phosphorylation status of downstream effector proteins such as Akt, S6 ribosomal protein, and PRAS40. aacrjournals.orgmdpi.com A reduction in the phosphorylation of these proteins following treatment with a PI3K/mTOR inhibitor provides direct evidence of pathway inhibition. aacrjournals.orgmdpi.com These biomarkers can be measured in tumor biopsies or surrogate tissues, providing valuable information to guide the clinical development of these targeted therapies. aacrjournals.org

Discovery of Predictive Biomarkers for Therapeutic Response and Resistance

The clinical efficacy of targeting the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway is often limited to a subset of patients, necessitating the discovery of robust predictive biomarkers to guide patient selection. nih.gov Research has identified several potential biomarkers that correlate with sensitivity to PI3K/mTOR inhibitors. Key genetic biomarkers include mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, and loss of function of the tumor suppressor PTEN. nih.govpersonalizedmedonc.com These alterations lead to constitutive activation of the PI3K/AKT/mTOR pathway, making tumors potentially more dependent on this signaling axis for growth and survival. aacrjournals.orgresearchgate.net

Protein-based biomarkers have also been extensively investigated. High baseline expression of phosphorylated proteins downstream in the pathway, such as pAKT and phosphorylated ribosomal protein S6 (pS6), can indicate pathway hyperactivation and predict response to inhibitors. nih.govpersonalizedmedonc.com For instance, preclinical studies showed that sensitivity to the PI3K inhibitor GDC-0941 was associated with high baseline levels of p4E-BP1 and pAkt. nih.gov However, clinical data regarding the predictive value of these biomarkers have not always been conclusive, highlighting the complexity of the signaling network. personalizedmedonc.com

Conversely, understanding the mechanisms of therapeutic resistance is crucial for improving treatment outcomes. Resistance to PI3K/mTOR inhibitors can be intrinsic or acquired and arises from various molecular mechanisms. nih.gov A primary mechanism involves the abrogation of negative feedback loops. nih.govnih.gov Inhibition of mTORC1 can lead to the upregulation of receptor tyrosine kinases (RTKs) like insulin-like growth factor 1 receptor (IGF-1R) and HER3, which in turn reactivates PI3K signaling, thereby mitigating the inhibitor's effect. nih.govmdpi.com

Activation of parallel pro-survival signaling pathways is another well-documented resistance mechanism. nih.gov For example, the mitogen-activated protein kinase (MAPK) pathway can be activated as a compensatory mechanism upon PI3K/mTOR inhibition. nih.gov Furthermore, secondary mutations in the target proteins or amplification of downstream pathway components can also confer resistance. nih.gov Aberrant activation of the MYC oncoprotein, through either increased phosphorylation or gene amplification, has been suggested to contribute to acquired resistance to PI3K-mTOR-targeted therapy. nih.gov

Table 1: Predictive Biomarkers and Resistance Mechanisms for PI3K/mTOR Inhibitors
CategoryBiomarker/MechanismDescriptionClinical Relevance
Predictive Biomarkers (Sensitivity)PIK3CA MutationsActivating mutations in the gene encoding the p110α subunit of PI3K. personalizedmedonc.comFrequently observed in various cancers; may predict response to PI3Kα-specific and dual inhibitors. nih.govfrontiersin.org
PTEN LossLoss of function of the PTEN tumor suppressor, a negative regulator of the PI3K pathway. nih.govLeads to pathway hyperactivation; associated with sensitivity in some preclinical models, but clinical validation is ongoing. personalizedmedonc.commdpi.com
pAKT/pS6 LevelsHigh levels of phosphorylated AKT and S6, indicating active downstream signaling. personalizedmedonc.comCorrelates with pathway activation and predicts response in preclinical studies, but its clinical utility as a standalone biomarker is still under investigation. nih.gov
INPP4B LossLoss of the tumor suppressor INPP4B, which negatively regulates the PI3K/Akt pathway. personalizedmedonc.comObserved in PTEN-null and basal-like breast cancers; correlates with worse outcomes and may identify tumors sensitive to PI3K/mTOR inhibition. personalizedmedonc.comnih.gov
Resistance MechanismsFeedback Loop ActivationInhibition of mTORC1 can relieve negative feedback, leading to upregulation of RTKs (e.g., IGFR, HER3) and reactivation of PI3K/AKT signaling. nih.govmdpi.comA common mechanism of acquired resistance, suggesting a rationale for combination therapies with RTK inhibitors.
Parallel Pathway ActivationCompensatory activation of other survival pathways, such as the MAPK/ERK pathway. nih.govLimits the efficacy of single-agent PI3K/mTOR inhibition; supports co-targeting of multiple signaling pathways.
MYC ActivationIncreased MYC phosphorylation or gene amplification can occur following PI3K-mTOR inhibition. nih.govMay contribute to acquired resistance, indicating that combining PI3K and MYC inhibitors could be a strategy to overcome it. nih.gov

Structural Activity Relationship (SAR) Studies for Optimized Inhibitor Design

The design and optimization of dual PI3K/mTOR inhibitors are heavily reliant on Structure-Activity Relationship (SAR) studies. These studies systematically modify the chemical structure of a lead compound to understand how specific changes affect its potency, selectivity, and pharmacokinetic properties. A key challenge in designing dual inhibitors is achieving a balanced activity against both PI3K and mTOR kinases, which, despite belonging to the same PI3K-related kinase (PIKK) superfamily and sharing structural similarities, have distinct features in their ATP-binding pockets. aacrjournals.orgfrontiersin.org

Various chemical scaffolds have been explored to develop potent dual inhibitors. For example, compounds based on a thienopyrimidine core have shown promise. One such pan-PI3K inhibitor, referred to as Compound 8, demonstrated potent inhibition against PI3K isoforms with IC50 values of 3, 33, 3, and 75 nM for α, β, δ, and γ, respectively. nih.gov SAR studies on different scaffolds, such as quinolines, triazines, and pyridopyrimidinones, have provided critical insights into inhibitor design. researchgate.netnih.gov For instance, in the 4-methylpyridopyrimidinone series, modifications to the scaffold led to the identification of potent ATP-competitive inhibitors of class I PI3Ks and mTOR. nih.gov

SAR studies focus on several key aspects of the inhibitor's structure:

Solvent-Front Moieties: Functional groups that extend towards the solvent-exposed region of the binding pocket. These can be modified to improve solubility and cell permeability.

Selectivity Pockets: Exploiting subtle differences in the amino acid residues between PI3K isoforms and mTOR allows for the design of inhibitors with desired selectivity profiles. For example, hydrophobic contacts with specific residues like Ile2163 in mTOR and Met772 in PI3Kα can enhance activity. frontiersin.org

Through systematic SAR exploration, researchers aim to optimize a compound's "drug-like" properties, including metabolic stability and oral bioavailability, which are critical for clinical development. nih.gov For example, while the pyridofuropyrimidine compound PI-103 was a potent PI3K/mTOR inhibitor, its rapid in vivo metabolism hampered its clinical progression. researchgate.netnih.gov Subsequent efforts focused on designing bioisosteres like PI-103BE to improve pharmacokinetic properties, providing new directions for future research. researchgate.netnih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for PI3K/mTOR Inhibitors
Chemical ScaffoldKey Structural Feature/ModificationImpact on Activity/PropertiesExample Compound(s)
ThienopyrimidineCore scaffold with morpholino substitution.Potent pan-PI3K inhibition. nih.govCompound 8 nih.gov
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidinePotent core structure.Exhibits strong dual PI3K/mTOR inhibitory activity but suffers from rapid in vivo metabolism. nih.govPI-103 researchgate.netnih.gov
QuinolinePyridinylquinoline derivative.Demonstrates excellent selectivity for protein kinases and potent inhibition of PI3Ks and mTOR. frontiersin.orgnih.govGSK1059615 frontiersin.orgnih.gov
4-MethylpyridopyrimidinoneSystematic modification of substituents.Leads to highly potent and selective ATP competitive inhibitors of class I PI3Ks and mTOR. nih.govPF-04691502 nih.gov
1,3,5-TriazineBismorpholino-1,3,5-triazine derivative.Potent dual class I PI3K/mTOR inhibition with demonstrated in vivo anti-tumor efficacy. nih.govPKI-587 nih.gov

Utilization of Patient-Derived Xenograft (PDX) Models and Organoid Systems in Preclinical Research

Preclinical cancer models that accurately recapitulate the complexity of human tumors are essential for evaluating novel therapeutics like PI3K/mTOR inhibitors. Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, have emerged as a powerful tool in this regard. nih.govcriver.com Unlike traditional cell-line-derived xenografts, PDX models largely retain the histological, genetic, and molecular heterogeneity of the original patient tumor. nih.gov This high fidelity makes them more predictive of clinical outcomes. criver.com

PDX models have been instrumental in the preclinical testing of PI3K/mTOR inhibitors. They allow researchers to assess the anti-tumor activity of these agents across a diverse range of tumor types and genetic backgrounds. nih.gov For example, a study using a panel of triple-negative breast cancer (TNBC) PDXs investigated the efficacy of the mTOR inhibitor everolimus, demonstrating that a subset of these models, which are often resistant to conventional chemotherapy, responded significantly to the treatment. nih.gov Such studies can help identify potential genomic alterations or expression profiles that correlate with drug sensitivity or resistance, thereby informing biomarker discovery. nih.gov

More recently, three-dimensional (3D) organoid systems have gained prominence as an advanced in vitro model. news-medical.net Derived from patient tumors, organoids are self-organizing structures that better mimic the tissue architecture and cell-cell interactions of the original tumor compared to 2D cell cultures. news-medical.netmdpi.com They offer a platform for higher-throughput drug screening while still preserving patient-specific characteristics. news-medical.net

In the context of PI3K/mTOR inhibitor research, patient-derived organoids (PDOs) have been used to investigate mechanisms of radioresistance in rectal cancer. nih.gov Studies have shown that upregulation of the PI3K/AKT/mTOR pathway contributes to radioresistance and that dual PI3K/mTOR inhibitors can significantly radiosensitize cancer organoids. nih.gov This highlights the utility of organoids in testing combination therapies and identifying pathways that mediate treatment resistance. mdpi.com The combination of PDX and organoid models provides a robust preclinical framework to evaluate drug efficacy, probe resistance mechanisms, and advance the personalization of cancer therapy. nih.govmdpi.com

Table 3: Applications of PDX and Organoid Models in PI3K/mTOR Inhibitor Research
Model SystemKey AdvantagesApplications in PI3K/mTOR Inhibitor ResearchLimitations
Patient-Derived Xenograft (PDX) Models- Retain original tumor heterogeneity, architecture, and molecular profile. nih.gov
  • High predictive value for clinical response. criver.com
  • - In vivo efficacy testing of novel inhibitors across diverse tumor subtypes. nih.govnih.gov
  • Studying mechanisms of acquired drug resistance. mdpi.com
  • Correlating genomic biomarkers with treatment response. nih.gov
  • - Time-consuming and costly.
  • Lack of a functional immune system (in standard models). nih.gov
  • Engraftment success rates can vary. nih.gov
  • Patient-Derived Organoid (PDO) Systems- 3D structure mimics in vivo tissue architecture. news-medical.net
  • Preserve patient-specific genetics and heterogeneity. nih.gov
  • Suitable for higher-throughput screening. news-medical.net
  • - Screening for drug sensitivity to identify responders. news-medical.net
  • Investigating mechanisms of intrinsic and acquired resistance. nih.gov
  • Testing combination therapies (e.g., with radiation or chemotherapy). nih.gov
  • - Lack of tumor microenvironment components like immune and stromal cells.
  • Culture success can be variable.
  • May not fully recapitulate systemic effects.
  • Future Directions in Dual PI3K/mTOR Inhibitor Research and Preclinical Development

    The development of dual PI3K/mTOR inhibitors represents a significant advancement in targeting one of the most frequently dysregulated pathways in cancer. aacrjournals.orgnih.gov However, realizing the full clinical potential of these agents requires addressing several key challenges. Future research and preclinical development will likely focus on a few critical areas.

    First, there is a pressing need to develop and validate more reliable predictive biomarkers. semanticscholar.org While PIK3CA mutations and PTEN loss are promising, they are not universally predictive of response, and a more comprehensive understanding of the genomic and proteomic landscape that confers sensitivity is required. nih.govsemanticscholar.org Integrated approaches using data from PDX models and clinical trials will be essential to identify robust biomarker signatures that can effectively stratify patient populations. semanticscholar.org

    Second, overcoming therapeutic resistance remains a major hurdle. The activation of compensatory feedback loops and parallel signaling pathways often limits the long-term efficacy of single-agent therapy. nih.govmdpi.com Consequently, the rational design of combination therapies is a key future direction. Preclinical models, such as PDXs and organoids, will be invaluable for identifying synergistic drug combinations, for instance, pairing PI3K/mTOR inhibitors with inhibitors of the MAPK pathway, RTKs, or cell cycle regulators. nih.govnih.gov

    Third, the optimization of the therapeutic window for dual PI3K/mTOR inhibitors is ongoing. The goal is to design next-generation inhibitors with improved selectivity for specific PI3K isoforms or a more balanced PI3K/mTOR inhibitory profile to maximize anti-tumor activity while minimizing off-target effects. aacrjournals.org The development of isoform-specific inhibitors, such as those targeting p110β in PTEN-null tumors, is an emerging area of interest. nih.gov

    Q & A

    Q. What is the molecular mechanism of PI3K/mTOR Inhibitor-8, and how do its IC50 values for PI3Kα and mTOR inform its selectivity?

    this compound acts as a dual inhibitor, targeting both PI3Kα (IC50: 0.46 nM) and mTOR (IC50: 12 nM). Its selectivity is determined by comparing these IC50 values to other isoforms or related kinases. For example, mTOR inhibitor-9c shows higher selectivity for mTOR (IC50: 0.7 nM) over PI3Kα (IC50: 825 nM), highlighting the importance of cross-testing isoform specificity to avoid off-target effects . Methodologically, kinase profiling assays (e.g., competitive binding or enzymatic activity assays) are critical to validate selectivity.

    Q. How does this compound induce apoptosis and cell cycle arrest in HCT-116 cells?

    The inhibitor induces G1/S phase arrest and apoptosis by disrupting PI3K/Akt/mTOR signaling, which regulates cyclin-dependent kinases (CDKs) and pro-survival proteins like Bcl-2. Researchers should use flow cytometry (for cell cycle analysis) and Annexin V/PI staining (for apoptosis) to quantify these effects. Western blotting for cleaved caspase-3 and cyclin D1 can confirm mechanistic involvement .

    Q. Which experimental models are appropriate for studying this compound’s anti-tumor activity?

    In vitro: Use cancer cell lines with hyperactivated PI3K/mTOR pathways (e.g., HCT-116 colon cancer or A549 lung cancer cells). In vivo: Xenograft models with these cell lines can assess tumor growth inhibition. Include controls with single-pathway inhibitors (e.g., PI3K-only or mTOR-only inhibitors) to differentiate dual-target efficacy .

    Advanced Research Questions

    Q. How can researchers resolve contradictory data on this compound’s efficacy across different cancer types?

    Contradictions may arise from tumor-specific genetic backgrounds (e.g., PTEN loss vs. PIK3CA mutations). Address this by:

    • Profiling genetic alterations (e.g., PCR for PIK3CA mutations or IHC for PTEN expression).
    • Using isogenic cell lines (wild-type vs. mutant) to isolate pathway dependencies.
    • Comparing inhibitor responses in panels of cell lines (e.g., NCI-60) to identify predictive biomarkers .

    Q. What experimental strategies optimize dosing schedules for this compound in combination therapies?

    Dual inhibition may trigger feedback loops (e.g., Akt activation via mTORC2). To mitigate this:

    • Use sequential dosing (e.g., inhibit PI3K first, then mTOR) to assess feedback dynamics.
    • Combine with Akt inhibitors or MEK/ERK pathway blockers in in vitro synergy assays (e.g., Chou-Talalay method).
    • Monitor downstream phosphorylation (p-Akt, p-S6K) via phospho-specific flow cytometry .

    Q. How do structural differences between mTOR and PI3Kα influence the design of dual inhibitors like this compound?

    The ATP-binding pockets of mTOR and PI3Kα share homology but differ in key residues (e.g., gatekeeper regions). Molecular docking studies (e.g., using PyMOL or AutoDock) can identify binding poses, while mutagenesis (e.g., alanine scanning) validates critical interactions. Structural data from mTOR (PDB: 4JSV) and PI3Kα (PDB: 6OAC) are essential for rational drug design .

    Methodological Frameworks for Experimental Design

    Q. How can the PICOT framework guide preclinical studies on this compound?

    • Population : HCT-116 xenografts with PIK3CA mutations.
    • Intervention : Daily oral administration of this compound (10 mg/kg).
    • Comparison : Standard-of-care (e.g., 5-FU) or single-target inhibitors.
    • Outcome : Tumor volume reduction ≥50% at 4 weeks.
    • Time : 6-week study with biweekly imaging. This framework ensures hypothesis-driven, reproducible experimental design .

    Q. What statistical approaches are recommended for analyzing dose-response data?

    • Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC50/EC50.
    • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
    • For synergy studies, employ the Bliss Independence or Loewe Additivity models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.